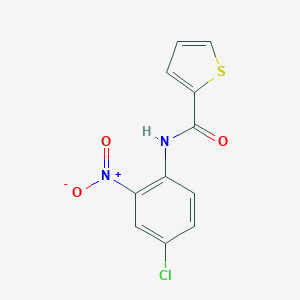

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

准备方法

The synthesis of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the amine group of 4-chloro-2-nitroaniline and the carboxyl group of thiophene-2-carboxylic acid.

化学反应分析

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

科学研究应用

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Material Science: Thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, thiophene derivatives can inhibit kinases or modulate receptor activity, leading to therapeutic effects . The exact molecular pathways involved can vary depending on the specific derivative and its target.

相似化合物的比较

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

This compound is unique due to the presence of both a nitro group and a chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.

生物活性

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carboxamide group and a chloro-nitrophenyl moiety. Its molecular formula is C11H8ClN3O3S. The unique arrangement of functional groups contributes to its reactivity and biological profile, making it a candidate for various therapeutic applications.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against several pathogenic bacteria. Notably, it has been tested against strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp..

- Mechanism of Action : The compound acts as a prodrug that requires activation by bacterial nitroreductases, similar to other nitro-containing compounds like nitrofurantoin. This activation leads to the formation of reactive intermediates that disrupt bacterial cellular functions, ultimately resulting in bactericidal effects .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies indicate that it can inhibit the growth of various cancer cell lines.

- In Vitro Studies : The compound's efficacy was evaluated against Hep3B (a liver cancer cell line), demonstrating significant cytotoxicity with IC50 values less than 11.6 μg/mL for certain derivatives . The mechanism involves disruption of cell cycle progression and induction of apoptosis.

Comparative Biological Activity

A summary table comparing this compound with related compounds illustrates its unique biological profile:

| Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity (IC50 μg/mL) | Unique Features |

|---|---|---|---|

| This compound | 0.5 - 1.0 (against E. coli) | <11.6 (Hep3B) | Nitro group activation required |

| Nitrofurantoin | 1 - 5 (against E. coli) | Not applicable | Directly acts on bacterial DNA |

| Other Thiophene Derivatives | Varies widely | Varies widely | Structural variations affect activity |

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in Scientific Reports highlighted the compound's ability to overcome efflux mechanisms in bacteria, enhancing its potency against resistant strains . The study utilized efflux-deficient strains to establish the effectiveness of the compound in real-world scenarios.

- Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer properties of thiophene derivatives, including this compound, revealing that certain modifications significantly enhance cytotoxicity against Hep3B cells . The study emphasized the importance of structural optimization for improved therapeutic outcomes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : Upon reduction by bacterial nitroreductases, the nitro group is converted into reactive species that interfere with essential cellular processes such as DNA replication and repair .

- Anticancer Mechanism : In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis .

属性

IUPAC Name |

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUABAHPYKYPLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385758 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-56-9 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。